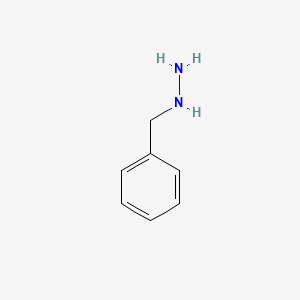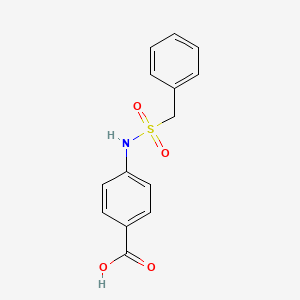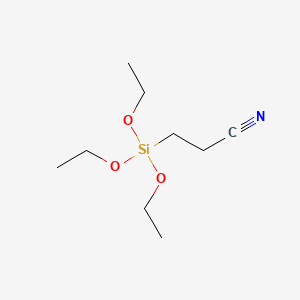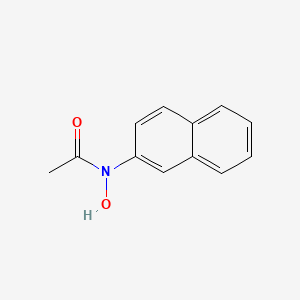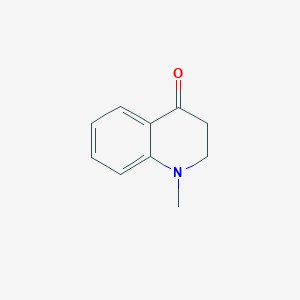
1-甲基-1,2,3,4-四氢喹啉-4-酮
描述
1-Methyl-1,2,3,4-tetrahydroquinolin-4-one (MTHQ) is a novel synthetic compound with a wide range of potential applications in the medical, industrial, and research fields. MTHQ is a member of the quinolin-4-one family of compounds, and it is a relatively new discovery in the scientific community. It has been studied for its potential uses in biochemistry, pharmacology, and other fields.
科学研究应用
神经学研究
1-甲基-1,2,3,4-四氢喹啉-4-酮及其衍生物一直是神经学研究的焦点。研究已经在人类大脑中发现这些化合物,无论是帕金森病还是正常状态下的大脑,突显了它们作为内源性神经毒素的潜在作用,可能诱发帕金森病 (Niwa, Takeda, Kaneda, Hashizume, & Nagatsu, 1987)。研究还表明,1-甲基-四氢异喹啉衍生物可能具有神经保护作用,并且在治疗抑郁症和帕金森病方面可能有益 (Możdżeń, Babińska, Wójcikowski, & Antkiewicz‐Michaluk, 2019)。
治疗应用
四氢喹啉衍生物的治疗潜力不仅限于神经疾病。这些化合物已被探索其抗癌特性,特别关注研究为抗癌抗生素的融合THIQs。值得注意的是,美国FDA批准了曲贝特定用于软组织肉瘤的治疗,标志着涉及四氢喹啉衍生物的抗癌药物发现的重要里程碑 (Singh & Shah, 2017)。
合成化学和药用应用
1,2,3,4-四氢喹啉是许多天然产物中的关键结构元素,并具有广泛的商业应用。在制药和农药合成中需要光学纯的四氢喹啉,证明了它们在各种工业应用中的重要性 (Wang, Li, Wu, Pettman, & Xiao, 2009)。这些化合物的多功能性进一步体现在它们在心血管药物和染料合成中的应用 (Guobao, 2012)。
化学分析和有机合成
1-甲基-1,2,3,4-四氢喹啉已被提议作为某些有机分析方法中的有效溶剂,特别是在高度不溶有机化合物中活性氢的泽列维廷诺夫测定中 (Perold & Snyman, 1958)。这突显了它在专门化学分析程序中的实用性。
生化分析
Biochemical Properties
1-Methyl-1,2,3,4-tetrahydroquinolin-4-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of monoamine oxidase (MAO) enzymes, which are involved in the catabolism of neurotransmitters such as dopamine and serotonin . This inhibition can lead to increased levels of these neurotransmitters in the brain, which may have implications for the treatment of neurological disorders.
Cellular Effects
The effects of 1-Methyl-1,2,3,4-tetrahydroquinolin-4-one on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to protect neurons from oxidative stress by scavenging free radicals and inhibiting the production of reactive oxygen species . This neuroprotective effect is particularly relevant in the context of neurodegenerative diseases.
Molecular Mechanism
At the molecular level, 1-Methyl-1,2,3,4-tetrahydroquinolin-4-one exerts its effects through several mechanisms. It binds to dopamine receptors, inhibiting the formation of 3,4-dihydroxyphenylacetic acid and shifting dopamine catabolism towards catechol-O-methyltransferase (COMT)-dependent O-methylation . Additionally, it inhibits both MAO-A and MAO-B enzyme activities, leading to increased levels of neurotransmitters in the brain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-1,2,3,4-tetrahydroquinolin-4-one have been studied over time. The compound is relatively stable, but its effects can change with prolonged exposure. For instance, long-term studies have shown that it can maintain its neuroprotective properties over extended periods, although its efficacy may decrease due to potential degradation .
Dosage Effects in Animal Models
The effects of 1-Methyl-1,2,3,4-tetrahydroquinolin-4-one vary with different dosages in animal models. At lower doses, it exhibits neuroprotective and antidepressant-like effects, while higher doses can lead to toxicity and adverse effects . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
1-Methyl-1,2,3,4-tetrahydroquinolin-4-one is involved in several metabolic pathways. It interacts with enzymes such as MAO and COMT, influencing the metabolism of neurotransmitters . This interaction can affect metabolic flux and alter metabolite levels, which may have significant implications for its therapeutic use.
Transport and Distribution
Within cells and tissues, 1-Methyl-1,2,3,4-tetrahydroquinolin-4-one is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, it interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues.
Subcellular Localization
The subcellular localization of 1-Methyl-1,2,3,4-tetrahydroquinolin-4-one is critical for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it can interact with target enzymes and proteins . Post-translational modifications and targeting signals may direct it to specific compartments, enhancing its efficacy.
属性
IUPAC Name |
1-methyl-2,3-dihydroquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRCTAQFFQYTKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=O)C2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001282592 | |
| Record name | 2,3-Dihydro-1-methyl-4(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001282592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198-15-8 | |
| Record name | 2,3-Dihydro-1-methyl-4(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-1-methyl-4(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001282592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1,2,3,4-tetrahydroquinolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-Methyl-1,2,3,4-tetrahydroquinolin-4-one in organic synthesis?
A: 1-Methyl-1,2,3,4-tetrahydroquinolin-4-one serves as a valuable starting material for synthesizing complex molecules, particularly naturally occurring alkaloids. Its structure allows for various chemical transformations, making it a versatile building block. The research highlights its utility in a simple and efficient synthesis of cryptosanguinolentines [], demonstrating its potential in natural product synthesis and medicinal chemistry.
Q2: What is the reaction mechanism involved when 1-Methyl-1,2,3,4-tetrahydroquinolin-4-one is used to synthesize cryptosanguinolentines?
A: The synthesis of cryptosanguinolentines using 1-Methyl-1,2,3,4-tetrahydroquinolin-4-one proceeds through a condensation reaction with aryl hydrazines. This reaction likely occurs through a nucleophilic addition-elimination mechanism. The aryl hydrazine acts as a nucleophile, attacking the carbonyl group of 1-Methyl-1,2,3,4-tetrahydroquinolin-4-one. This is followed by dehydration, leading to the formation of the cryptosanguinolentine scaffold [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


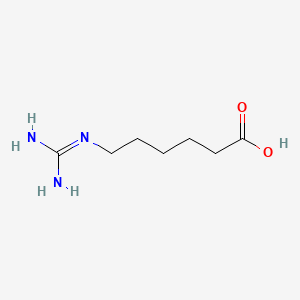
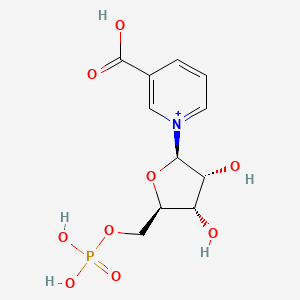
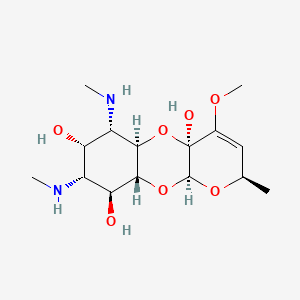

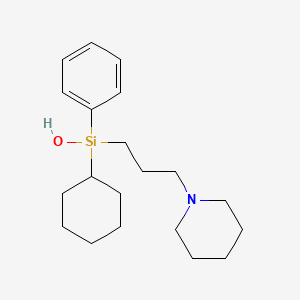


![4-Cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B1204618.png)

